4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-fluorophenyl)benzamide
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Description
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-fluorophenyl)benzamide is a useful research compound. Its molecular formula is C17H17FN2O3S and its molecular weight is 348.39. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Benzothiazole derivatives exhibit broad-spectrum antimicrobial properties against both bacterial and fungal strains. For example, novel heterocycles based on benzothiazole structures have shown excellent antimicrobial activity, comparable to standard drugs like Streptomycin and Fluconazole (Padalkar et al., 2014). This indicates the potential of such compounds in developing new antimicrobial agents.
Fluorescent Probes
Benzothiazole and benzoxazole derivatives are applicable as fluorescent probes for sensing pH and metal cations. These compounds are sensitive to pH changes, showing fluorescence enhancement under basic conditions, and have been used to detect magnesium and zinc cations with high sensitivity and selectivity (Tanaka et al., 2001). The fluorescence properties of these molecules can be harnessed in various biological and chemical sensing applications.
Synthesis of Biologically Active Compounds
Compounds within the benzothiazole family have been developed for their potential diuretic and antitumor activities. For instance, derivatives of biphenyl benzothiazole-2-carboxamide have been synthesized and screened for in vivo diuretic activity, with some showing promising results (Yar et al., 2009). Additionally, fluorinated 2-(4-aminophenyl)benzothiazoles have been investigated for their cytotoxic properties in vitro, displaying potent activity against certain human breast cancer cell lines (Hutchinson et al., 2001).
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(4-fluorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-14-5-7-15(8-6-14)19-17(21)13-3-9-16(10-4-13)20-11-1-2-12-24(20,22)23/h3-10H,1-2,11-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMZFWOHIJKRAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.